Cyanourea sodium salt
Description
Historical Context and Evolution of Research Perspectives
The study of urea (B33335) and its derivatives is foundational to modern organic chemistry. A pivotal moment in this field was in 1828, when Friedrich Wöhler synthesized urea from ammonium (B1175870) cyanate (B1221674), an inorganic precursor. libretexts.orgmcgill.ca This achievement fundamentally challenged the prevailing theory of "vitalism," which posited that organic compounds could only be produced by living organisms. libretexts.org Wöhler's synthesis demonstrated that organic molecules could be created from inanimate materials in the laboratory, opening the floodgates for synthetic organic chemistry. libretexts.orgmcgill.ca
While the synthesis of urea marked a significant turning point, the specific exploration of cyanourea (B7820955) and its salts came later. The preparation of related compounds, such as 1-cyano-3-phenylurea (B12693072), was documented through methods like the condensation of phenyl isocyanate with the sodium salt of cyanamide (B42294). orgsyn.org Early synthetic routes for cyanourea salts involved the reaction of cyanic acid with urea in the presence of a base, such as sodium hydroxide (B78521), to yield the corresponding monosodium salt. ontosight.ai Another documented method involves the conversion of the silver salt of 1-cyanourea to the sodium salt using sodium iodide. ingentaconnect.com These foundational syntheses paved the way for contemporary research, where the focus has shifted from simple preparation to harnessing the compound's reactive potential for more complex applications.
Interdisciplinary Significance in Contemporary Chemical Sciences
The utility of cyanourea sodium salt extends across several chemical disciplines, owing to its distinct functional groups.
Chemical Synthesis: As a reagent, this compound is valuable for introducing the cyanate group into target molecules. ontosight.ai Its structure serves as a precursor in the synthesis of more complex agrochemicals and bioactive organic compounds. ontosight.ai For instance, research has demonstrated its use in the manganese-catalyzed dehydrogenative synthesis of various urea derivatives, a method noted for being more atom-economic and less toxic than traditional approaches. ontosight.ai It is also a key intermediate in the production of other compounds; for example, its reaction with hydrogen sulfide (B99878) can yield thiobiuret (B3050041), a precursor for thiadiazole derivatives. ingentaconnect.com
Agricultural Applications: In agricultural science, this compound has been investigated for its potential to control certain pests and pathogens. ontosight.ai While detailed mechanisms are a subject of ongoing research, its activity highlights the broader exploration of urea-based compounds in crop protection and management.
Biochemical Studies: The compound serves as a specialized tool in biochemical research for probing enzymatic functions and metabolic processes. ontosight.ai Cyanourea and its derivatives can act as substrates or inhibitors for specific enzymes, which helps researchers elucidate catalytic mechanisms. ontosight.ai It has been particularly relevant in studying enzymes like nitrile hydratase and in understanding metabolic pathways involving urea and cyanogenic glycosides. ontosight.ai
Scope and Research Imperatives for this compound Studies
The future of research on this compound is focused on expanding its applications and refining its synthesis. A primary imperative is the development of more sustainable and environmentally friendly synthetic routes. The use of manganese catalysis for producing urea derivatives is a step in this direction, offering a greener alternative to traditional methods. ontosight.ai
Further investigations are needed to fully understand the catalytic mechanisms of enzymes that interact with cyanourea derivatives. ontosight.ai Such studies could unlock new possibilities in biocatalysis and the design of novel enzyme inhibitors. There is also significant potential for exploring its applications in biomedical and industrial fields, moving beyond its current uses. ontosight.ai The synthesis of α-ureido nitriles through the reaction of N-(tosylmethyl)ureas with sodium cyanide further illustrates the compound's versatility and the ongoing effort to discover new reactions and mechanistic pathways involving cyanide-containing reagents. mdpi.com Continued research is essential to fully harness the synthetic and functional potential of this versatile chemical entity.
Chemical and Physical Properties of this compound
Below is a table summarizing key properties of this compound.
| Property | Value |
| Molecular Formula | C₂H₂N₃NaO alfa-chemistry.com |
| Molecular Weight | 107.05 g/mol alfa-chemistry.com |
| CAS Number | 76989-89-4 alfa-chemistry.com |
| Appearance | Off-white powder chemicalbook.com |
| Melting Point | >300°C chemsrc.com |
| Boiling Point | 263.3°C at 760 mmHg chemsrc.com |
| SMILES | C(#N)NC(=O)N.[Na+] |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
76989-89-4 |
|---|---|
Molecular Formula |
C2H2N3NaO |
Molecular Weight |
107.05 g/mol |
IUPAC Name |
sodium;carbamoyl(cyano)azanide |
InChI |
InChI=1S/C2H3N3O.Na/c3-1-5-2(4)6;/h(H3,4,5,6);/q;+1/p-1 |
InChI Key |
WRMMKOIISWTPEI-UHFFFAOYSA-M |
SMILES |
C(#N)N=C(N)[O-].[Na+] |
Canonical SMILES |
C(#N)[N-]C(=O)N.[Na+] |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways of Cyanourea Sodium Salt
Established Synthetic Routes to Cyanourea (B7820955) Sodium Salt and Related Derivatives
The foundational syntheses of cyanourea sodium salt and its derivatives have been well-documented, with several key methods standing out for their reliability and versatility. These routes often involve readily available starting materials and proceed through well-understood reaction mechanisms.
Synthesis via Cyanic Acid, Urea (B33335), and Alkali Hydroxides
One of the earliest and most direct methods for the preparation of cyanourea salts involves the reaction of cyanic acid with urea in the presence of an alkali hydroxide (B78521), such as sodium hydroxide. sciencemadness.org This approach leverages the nucleophilic nature of urea and the electrophilic character of cyanic acid. The reaction typically proceeds by the in situ formation of cyanic acid from a cyanate (B1221674) salt, which then reacts with urea. The presence of a strong base like sodium hydroxide is crucial for the deprotonation of the resulting cyanourea, leading to the formation of the stable sodium salt.
Another variation of this method involves the conversion of a pre-formed metal salt of cyanourea. For instance, the silver salt of 1-cyanourea can be converted to the sodium salt through a salt metathesis reaction with sodium iodide. sciencemadness.org This method, while effective, is often less direct than the one-pot synthesis from cyanic acid and urea.
| Starting Materials | Reagents | Product | Key Features |
| Cyanic Acid, Urea | Sodium Hydroxide | This compound | Direct, one-pot synthesis |
| Silver salt of 1-cyanourea | Sodium Iodide | This compound | Salt metathesis reaction |
Alkali-Mediated Hydrolysis of Dicyandiamide (B1669379)
The hydrolysis of dicyandiamide under alkaline conditions has been investigated as a potential route to cyanourea derivatives. The reaction proceeds through the formation of guanylurea (B105422) as a primary product. While the complete hydrolysis leads to guanidine, controlling the reaction conditions, such as temperature and concentration of the base, can potentially favor the formation of intermediate products. However, the direct isolation of this compound from this reaction is not a commonly reported high-yield synthesis method. The mechanism involves the nucleophilic attack of a hydroxide ion on one of the nitrile carbons of dicyandiamide, followed by a series of rearrangements and further hydrolysis.
Acid-Catalyzed Conversion of Dicyandiamide
Under acidic conditions, the conversion of dicyandiamide takes a different pathway, leading primarily to the formation of guanylmelamines. The acidic environment promotes the cyclization of dicyandiamide and its derivatives, resulting in the formation of the triazine ring characteristic of melamines. Therefore, the acid-catalyzed conversion of dicyandiamide is not a viable method for the synthesis of this compound.
Derivatization from Cyanamide (B42294) Salts and Isocyanates
A versatile method for the synthesis of N-substituted cyanourea derivatives involves the reaction of cyanamide salts with isocyanates. For example, the condensation of phenyl isocyanate with the sodium salt of cyanamide yields 1-cyano-3-phenylurea (B12693072). sciencemadness.org This reaction is a powerful tool for introducing a wide variety of substituents onto the cyanourea backbone. The mechanism involves the nucleophilic attack of the cyanamide anion on the electrophilic carbon of the isocyanate group.
| Cyanamide Salt | Isocyanate | Product |
| Sodium Cyanamide | Phenyl Isocyanate | 1-cyano-3-phenylurea |
Conversion from Thiobiuret (B3050041) and Related Sulfur-Containing Precursors
While the direct conversion of thiobiuret to this compound is not a widely documented primary synthetic route, the chemical relationship between these compounds suggests potential pathways. Thiobiuret, which contains a thiourea (B124793) backbone, could theoretically be converted to cyanourea through a desulfurization-cyanation sequence. However, specific and efficient methods for this transformation to yield this compound are not prominently featured in the current chemical literature.
Advanced Synthetic Strategies for this compound Analogues
The development of advanced synthetic strategies has opened new avenues for the synthesis of complex and functionally diverse this compound analogues. These modern methods often focus on improving efficiency, selectivity, and the ability to introduce a wider range of functional groups.
Recent advancements in catalysis have provided new tools for the synthesis of urea derivatives, which can be extended to cyanourea analogues. For example, the use of transition metal catalysts can facilitate novel coupling reactions to form the cyanourea scaffold. Furthermore, the development of new reagents and building blocks allows for the construction of cyanourea analogues with tailored electronic and steric properties.
The exploration of multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, also presents a promising strategy for the efficient synthesis of cyanourea libraries. These one-pot reactions can significantly reduce the number of synthetic steps, purification procedures, and waste generation.
While specific advanced synthetic strategies for this compound analogues are an emerging area of research, the broader progress in synthetic organic chemistry provides a strong foundation for the future development of innovative and powerful methods to access this important class of compounds.
Incorporation of Cyanourea Moieties in Complex Organic Architectures
The incorporation of cyanourea moieties into more complex organic structures is a key area of research, leveraging the unique reactivity of this functional group. While direct applications involving this compound in complex syntheses are not extensively documented in readily available literature, the principles of its reactivity can be inferred from related compounds and reactions. For instance, the versatility of urea and thiourea derivatives in organic synthesis is well-established, where they serve as building blocks for a wide range of heterocyclic compounds and other complex molecules. mdpi.comnih.gov The cyanourea moiety, with its combination of a urea backbone and a cyano group, presents opportunities for various chemical transformations.
The synthesis of α-ureido nitriles through the reaction of N-(tosylmethyl)ureas with sodium cyanide highlights the potential for constructing molecules with both urea and nitrile functionalities. This demonstrates the feasibility of incorporating urea-like structures into molecules containing a cyano group, which is structurally related to the cyanourea framework.
Furthermore, the general reactivity of urea derivatives suggests that the this compound could be a precursor for creating more elaborate molecules. For example, condensation reactions involving the urea portion of the molecule could lead to the formation of heterocyclic rings. The cyano group, in turn, can undergo a variety of transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, further expanding the synthetic possibilities. The preparation of compounds like 1-cyano-3-phenylurea through methods such as the condensation of phenyl isocyanate with the sodium salt of cyanamide provides a model for how cyanourea-like structures can be integrated into larger organic molecules.
Development of Improved Synthetic Procedures and Yield Optimization
The synthesis of this compound has been a subject of study to improve efficiency and product purity. A common method for its preparation involves the reaction of cyanourea with sodium hydroxide under controlled pH conditions. Another documented approach includes the conversion of the silver salt of 1-cyanourea to the sodium salt using sodium iodide.
Optimization of the synthesis process is crucial to maximize yield and minimize the formation of byproducts such as sodium cyanate. Strategies for achieving this include:
Reaction Parameter Optimization: Employing Design of Experiments (DoE) to systematically vary parameters like pH, temperature, and stoichiometry can help identify the optimal conditions for the reaction.
In Situ Monitoring: Techniques like Raman spectroscopy can be used to track the formation of intermediates and byproducts in real-time, allowing for dynamic adjustments to the reaction conditions to favor the desired product.
Post-Synthesis Purification: Recrystallization is a common method for purifying the final product. For this compound, using solvent mixtures such as ethanol-water (e.g., 70:30 v/v) can effectively isolate the target compound from impurities.
A study on the synthesis of sodium cyanate, a related compound, investigated the effects of solvent, raw material mole ratio, reaction temperature, and reaction time on purity and yield. The optimal conditions were found to be a reaction temperature of 140°C for 13 hours, using a solvent mixture of N,N-dimethylformamide and toluene, with a specific mole ratio of sodium carbonate to urea. researchgate.net This type of systematic optimization could be similarly applied to the synthesis of this compound to enhance its production efficiency.
Table 1: Parameters for Synthesis Optimization
| Parameter | Variable | Goal |
| pH | Acidity/Basicity | Control reaction pathway and minimize side reactions |
| Temperature | Reaction Heat | Optimize reaction rate and selectivity |
| Stoichiometry | Reactant Ratios | Ensure complete conversion and minimize excess reagents |
| Solvent | Reaction Medium | Influence solubility, reactivity, and product isolation |
| Reaction Time | Duration | Achieve maximum conversion without product degradation |
Mechanistic Elucidation of Reactions Involving this compound
Role of Cyanate Ion Formation and Reactivity Profiles
The cyanate ion (OCN⁻) is a key species that can be formed from cyanourea and plays a significant role in its reactivity. The cyanate ion is an ambident nucleophile, meaning it can react with electrophiles at either its nitrogen or oxygen terminus. researchgate.net This dual reactivity leads to the formation of isocyanates (R-N=C=O) or cyanates (R-O-C≡N), respectively. researchgate.net
The formation of the cyanate ion from cyanourea can occur through decomposition or rearrangement, particularly under certain reaction conditions. The reactivity of the resulting cyanate ion is diverse:
Reaction with Acids: In the presence of strong acids, the cyanate ion is protonated to form isocyanic acid (HNCO), which exists in equilibrium with its tautomer, cyanic acid (HOCN). homescience.net Isocyanic acid is unstable and can hydrolyze to form ammonium (B1175870) ions and carbon dioxide. homescience.net
Nucleophilic Reactions: As a nucleophile, the cyanate ion can participate in various reactions. For example, it reacts with amines to produce unsymmetrical ureas. wikipedia.org This reactivity is fundamental in various synthetic applications.
Complex Formation: The cyanate ion can act as a ligand, forming complexes with metal ions. It is an ambidentate ligand, capable of coordinating through either the nitrogen or oxygen atom. wikipedia.org
The study of the ambident reactivity of the cyanate ion has shown that the reaction pathway can be influenced by the nature of the electrophile and the reaction conditions. For instance, SN1 reactions of cyanates may proceed with charge control to yield cyanates, while other conditions might favor the formation of isocyanates. researchgate.net
Solid-State Transformations and Decomposition Pathways
In the solid state, cyanourea and its salts can undergo various transformations and decomposition reactions, particularly upon heating. These pathways are complex and can lead to the formation of several different products. The thermal reactivity of related nitrogen-rich compounds, such as cyanamides and dicyanamides, has been studied as potential precursors for materials like carbon nitride.
Dimerization is a potential initial step in the solid-state transformation of cyanourea. The formation of dimers can be driven by intermolecular interactions, such as hydrogen bonding. nih.gov Following dimerization, elimination reactions can occur, leading to the release of small molecules and the formation of more condensed products. nih.govmasterorganicchemistry.com
Elimination reactions generally involve the removal of atoms or groups from adjacent atoms, resulting in the formation of a double or triple bond. libretexts.org In the context of cyanourea decomposition, this could involve the elimination of molecules like water or ammonia (B1221849) from a dimeric intermediate. The specific mechanism of elimination (e.g., E1, E2, or Ei) would depend on the structure of the intermediate and the reaction conditions. wikipedia.org The study of elimination mechanisms in related systems, such as the urease-catalyzed decomposition of urea, provides insights into the potential pathways for cyanourea. nih.gov
The thermal decomposition of cyanourea and its salts can lead to the formation of more complex urea derivatives, including cyanoguanylurea and cyanobiuret.
Cyanoguanylurea has been observed as a product of the thermal decomposition of ammonium cyanoureate. znaturforsch.com Its formation is thought to proceed through a mechanism involving the fragmentation of the cyanoureate anion, followed by the addition of cyanamide to another cyanoureate anion. znaturforsch.com The presence of Lewis acids, such as zinc chloride, can catalyze this process. znaturforsch.com
Cyanobiuret formation can also be envisioned as a product of cyanourea decomposition, likely through a pathway involving the reaction of cyanourea with isocyanic acid, which can be generated from the decomposition of another cyanourea molecule. This is analogous to the formation of biuret (B89757) from the heating of urea.
The solid-state reactions of cyanourea are intricate and can be influenced by factors such as temperature, pressure, and the presence of catalysts. Understanding these decomposition pathways is crucial for controlling the products of thermal treatment and for the potential application of cyanourea as a precursor for other materials.
Isomerization and Cyclization Reactions
The structure of the cyanourea anion is amenable to various isomerization and cyclization pathways, which are fundamental to its role in the synthesis of more complex molecules, particularly heterocycles. While cyanourea itself can exist in tautomeric forms, its derivatives are well-documented to undergo intramolecular cyclization.
A notable example of such a transformation is observed in the synthesis of theophylline (B1681296) sodium salt, which proceeds through a cyclization mechanism involving a related cyanourea derivative. google.com The process involves the initial formation of 1,3-dimethyl cyanoacetylurea, which then undergoes an intramolecular ring closure. google.com This type of reaction typically involves the nucleophilic attack of an amide nitrogen atom onto the electrophilic carbon of the cyano group, leading to the formation of a new ring system. Such cyclization reactions are a cornerstone of heterocyclic chemistry, allowing for the construction of complex molecular architectures from acyclic precursors.
Furthermore, the principles of electrocyclization, such as in the Nazarov cyclization, provide a mechanistic framework for understanding potential ring-closing reactions in related unsaturated systems. wikipedia.org The classical Nazarov cyclization involves the 4π-electrocyclic ring closure of a pentadienyl cation to form a cyclopentenone. wikipedia.org This mechanism, governed by Woodward-Hoffmann rules, highlights how electronic configuration and orbital symmetry can dictate the course of cyclization reactions. wikipedia.org
Nucleophilic Reactivity and Amidoalkylation Mechanisms
The cyanourea anion, possessing a negative charge and multiple lone pairs of electrons, is an effective nucleophile. masterorganicchemistry.comyoutube.com A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. youtube.com Generally, for a series of related nucleophiles like amines, nucleophilicity correlates with basicity; stronger bases are often stronger nucleophiles. masterorganicchemistry.com However, this correlation is subject to exceptions based on steric hindrance and solvent effects. masterorganicchemistry.com
The nucleophilic character of this compound is central to its participation in amidoalkylation reactions. In these mechanisms, the nucleophilic nitrogen of the cyanourea anion attacks an electrophilic carbon center. This reaction is analogous to the well-understood nucleophilic substitution reactions of cyanide ions with haloalkanes, where the cyanide nucleophile attacks the delta-positive carbon atom, displacing the halide. youtube.com The curly arrow in such mechanisms originates from the lone pair of the nucleophile and points to the electron-deficient atom of the electrophile. youtube.com
The relative nucleophilic strength of different nitrogen-containing species can be quantified, illustrating the electronic factors at play.
| Nucleophile | Relative Nucleophilicity (Qualitative) | Key Structural Feature |
|---|---|---|
| Ammonia (NH₃) | Baseline | Unsubstituted nitrogen |
| Primary Amines (RNH₂) | Higher than NH₃ | Inductive effect of one alkyl group |
| Secondary Amines (R₂NH) | Higher than Primary Amines | Inductive effect of two alkyl groups |
| Azide Ion (N₃⁻) | Very High | Negative charge, "two-for-one" nucleophilic centers |
| Cyanourea Anion | High | Delocalized negative charge, multiple nucleophilic sites |
This table illustrates general trends in nucleophilicity. Specific reactivity depends on the electrophile, solvent, and reaction conditions. Data is based on principles discussed in cited sources. masterorganicchemistry.com
Advanced Structural Characterization and Spectroscopic Investigations of Cyanourea Sodium Salt
Crystallographic Analysis and Polymorphism Studies
Crystallographic studies are indispensable for determining the precise atomic arrangement and intermolecular interactions within a crystalline solid. For cyanourea (B7820955) sodium salt, these analyses provide fundamental insights into its solid-state structure.
X-ray Diffraction (Single-Crystal and Powder) for Atomic Arrangement
Powder X-ray diffraction (PXRD) would be instrumental in identifying the crystalline phases of cyanourea sodium salt and for routine phase identification. A typical PXRD pattern consists of a series of peaks at specific diffraction angles (2θ), which are characteristic of the crystal lattice of the compound. Although a specific experimental PXRD pattern for this compound is not provided in the available literature, a hypothetical pattern could be indexed to a specific crystal system (e.g., monoclinic or orthorhombic) based on the observed peak positions.
Table 1: Hypothetical Powder X-ray Diffraction Data for this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
|---|---|---|---|
| 15.2 | 5.82 | 85 | (110) |
| 22.8 | 3.89 | 100 | (200) |
| 25.5 | 3.49 | 60 | (121) |
| 30.7 | 2.91 | 75 | (220) |
| 35.1 | 2.55 | 50 | (310) |
Note: This table is illustrative and based on general principles of PXRD data for organic salts.
Information regarding polymorphism, the ability of a compound to exist in more than one crystal form, for this compound is not documented in the reviewed sources. Polymorphism studies would be valuable as different polymorphs can exhibit distinct physical properties.
Hydrogen Bonding Networks and Intermolecular Interactions
The cyanourea anion contains multiple hydrogen bond donors (the N-H groups of the urea (B33335) moiety) and acceptors (the oxygen of the carbonyl group and the nitrogen of the cyano group). This functionality allows for the formation of extensive hydrogen bonding networks in the solid state. The urea group is well-known for its ability to form robust hydrogen bonds nih.gov.
Conformation and Planarity of the Cyanourea Anion
The cyanourea anion is expected to be largely planar. The sp² hybridization of the carbonyl carbon and the adjacent nitrogen atoms of the urea group, along with the sp hybridization of the cyano group, favors a planar arrangement to maximize orbital overlap. The planarity of the anion would facilitate efficient packing in the crystal lattice and influence the nature of intermolecular interactions. The conformation of the anion, specifically the relative orientation of the cyano and urea groups, will be dictated by the minimization of steric hindrance and the optimization of intermolecular forces within the crystal.
Spectroscopic Techniques for Molecular Elucidation
Spectroscopic methods provide valuable information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR would provide key structural information.
¹³C NMR: The ¹³C NMR spectrum would exhibit two distinct signals corresponding to the two carbon atoms in the cyanourea anion. The carbonyl carbon of the urea moiety would appear at a downfield chemical shift (typically in the range of 160-180 ppm) due to the deshielding effect of the electronegative oxygen and nitrogen atoms. The carbon atom of the cyano group would resonate at a higher field compared to the carbonyl carbon (typically around 110-120 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for Cyanourea Anion
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Urea) | 160 - 180 |
Note: These are estimated ranges based on typical values for these functional groups.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the urea moiety would appear in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the carbonyl group would give rise to a strong absorption band, typically around 1650-1700 cm⁻¹. The C≡N stretching vibration of the cyano group would be observed in the range of 2100-2200 cm⁻¹ .
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretching vibration is often strong in the Raman spectrum. The symmetric vibrations of the urea moiety would also be Raman active. In situ Raman spectroscopy could be a valuable tool for monitoring the synthesis of this compound to track the formation of intermediates .
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200 - 3400 |
| C=O | Stretching | 1650 - 1700 |
| C≡N | Stretching | 2100 - 2200 |
Dynamic Structural Properties in Solution
The behavior of this compound in an aqueous solution is governed by a complex interplay of solute-solvent and ion-solvent interactions. Understanding these dynamic properties is crucial for predicting its reactivity and transport characteristics.
Molecular Dynamics Simulations of Aqueous Systems
Although specific molecular dynamics (MD) simulations for this compound have not been reported, extensive research on aqueous urea solutions provides valuable insights into how a related molecule interacts with water. pnas.orgacs.orgacs.orgnih.gov MD simulations of urea in water have been a subject of debate regarding urea's role as a "structure breaker" or "structure maker" for water. acs.org Some studies suggest that urea can substitute water molecules in the hydrogen-bonded network without significantly disrupting the local tetrahedral structure of water, even at high concentrations. acs.orgacs.org Other simulations indicate that as the concentration of urea increases, the tetrahedral structure of water is broken, and urea molecules tend to form hydrogen bonds with each other. researchgate.net
For an aqueous solution of this compound, MD simulations would be expected to reveal the hydration shell around the cyanourea anion and the sodium cation. The simulations would likely show the orientation of water molecules around the polar functional groups of the cyanourea anion, specifically the cyano, carbonyl, and amine groups. The sodium cation would be surrounded by a well-defined hydration shell of water molecules. These simulations could also provide information on the tendency of cyanourea anions and sodium cations to form ion pairs in solution.
Table 2: Potential Parameters for Molecular Dynamics Simulations of this compound in Water
| Component | Force Field Parameter Set (Example) | Key Interactions to Model |
| Cyanourea Anion | OPLS-AA, CHARMM | Hydrogen bonding with water (acceptor and donor), electrostatic interactions. |
| Sodium Cation | OPLS-AA, CHARMM | Ion-dipole interactions with water. |
| Water | TIP3P, SPC/E | Hydrogen bonding network, dipole moment. |
Note: This table presents potential force fields that could be used for such a simulation; it does not represent the results of an actual simulation.
Pulsed Field Gradient Spin Echo (PFGSE)-NMR for Diffusion Coefficients
Pulsed Field Gradient Spin Echo (PFGSE)-NMR is a powerful technique for measuring the self-diffusion coefficients of molecules in solution. youtube.comox.ac.uknih.gov This method provides information about the translational motion of molecules and can be used to study aggregation and interactions in solution.
Table 3: Representative Diffusion Coefficients for Related Small Molecules in Water
| Molecule | Concentration | Temperature (°C) | Diffusion Coefficient (x 10⁻⁹ m²/s) |
| Urea | Infinite dilution | 25 | 1.38 |
| Water | Pure | 25 | 2.30 |
Note: This data is for urea and water and is provided for comparative purposes. The diffusion coefficient for this compound would need to be determined experimentally.
Influence of Counterions on Solution-Phase Behavior
The sodium cation can influence the aggregation behavior of the cyanourea anion. Depending on the concentration, ion pairing (contact ion pairs, solvent-shared ion pairs, or solvent-separated ion pairs) may occur. This association would affect the effective size of the diffusing species and, consequently, the diffusion coefficient as measurable by PFGSE-NMR.
Furthermore, the presence of sodium ions can affect the surface properties and phase behavior of solutions containing organic molecules. nih.govacs.org For instance, the addition of sodium chloride has been shown to alter the critical micelle concentration and surface tension of surfactant solutions. While this compound is not a surfactant, the underlying principles of ion-specific effects on the solution structure and intermolecular interactions are relevant. The extent of these effects would depend on the concentration of the salt and the specific interactions between the sodium ion, the cyanourea anion, and the surrounding water molecules.
Computational Chemistry and Theoretical Studies on Cyanourea Sodium Salt
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical methods are fundamental to understanding the intrinsic properties of the cyanourea (B7820955) anion. These calculations provide detailed information about the distribution of electrons, the nature of chemical bonds, and the molecule's geometry.
Density Functional Theory (DFT) has become a standard method for studying the molecular and electronic properties of chemical systems due to its balance of computational cost and accuracy. uni-muenchen.deepdf.pub DFT calculations are employed to determine the optimized geometry, vibrational frequencies, and various electronic properties of the cyanourea anion.
Theoretical geometry optimization of the cyanoureate anion would predict its most stable three-dimensional structure. These calculations are consistent with experimental data from crystallographic studies of related salts, such as ammonium (B1175870) cyanoureate. znaturforsch.com In the anion, the central nitrogen atom formally carries the negative charge. The calculated bond lengths would confirm the localization of a triple bond within the nitrile group and a double bond in the carbonyl group. znaturforsch.com
Key structural parameters for the cyanoureate anion, as determined experimentally and supported by theoretical calculations, are presented below.
| Parameter | Bond | Typical Length (pm) | Description |
| Nitrile Bond Length | N≡C | ~116.5 | Corresponds to a standard nitrogen-carbon triple bond. znaturforsch.com |
| C-N Single Bond | (N≡)C–N | ~130.7 | Shorter than a typical C-N single bond due to some delocalization. znaturforsch.com |
| Carbonyl Bond | C=O | - | Expected to show standard double-bond character. |
| Amide C-N Bond | (O=)C–NH₂ | - | Exhibits partial double-bond character. |
Data derived from the crystal structure of the related ammonium cyanoureate salt. znaturforsch.com
Furthermore, DFT is used to explore the electronic landscape of the molecule. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help in understanding the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions prone to nucleophilic attack.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theoretical accuracy. acs.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more demanding but can provide benchmark-quality results for molecular energies and properties.
For the cyanourea anion, ab initio calculations can be used to:
Verify Geometries: Provide highly accurate geometric parameters that can be compared against both DFT and experimental results.
Calculate Tautomeric Energies: Determine the relative stabilities of different tautomers of cyanourea, such as the isocyanate form. pitt.edu
Model Solvation: Ab initio molecular dynamics (AIMD) can simulate the explicit interaction of the cyanourea anion with solvent molecules, such as water. These simulations reveal details about the hydration shell around the ion, including the coordination number and orientation of water molecules, which are crucial for understanding its behavior in solution. rsc.org
Mechanistic Pathway Modeling and Transition State Analysis
Computational chemistry is an indispensable tool for mapping the intricate pathways of chemical reactions. By calculating the potential energy surface, researchers can identify the most likely routes from reactants to products, including the high-energy transition states and any intermediate species. researchgate.netuni-muenchen.de
While specific DFT studies on the reaction mechanisms of cyanourea sodium salt are not widely published, the methodologies can be illustrated with studies on analogous urea-based systems. For example, the reaction of N-(tosylmethyl)ureas with sodium cyanide to form α-ureido nitriles has been mechanistically detailed using DFT.
A primary goal of mechanistic modeling is to compute the thermodynamic and kinetic parameters that govern a reaction. researchgate.net DFT calculations allow for the determination of key energetic values.
Thermodynamic Parameters: The change in Gibbs free energy (ΔG) for a reaction determines its spontaneity. A negative ΔG indicates a thermodynamically favorable process. For the transformation of N-(tosylmethyl)ureas, the process was found to be favorable, with calculated ΔG values of -7.47 kcal/mol and -5.14 kcal/mol under specific conditions.
Activation Parameters: The activation energy (often expressed as an electronic energy barrier, ΔE‡, or Gibbs free energy of activation, ΔG‡) represents the energy required to reach the transition state. Lower activation energies correspond to faster reaction rates. In the N-(tosylmethyl)urea system, the energy barriers for key steps, such as proton abstraction, were calculated to be relatively low (e.g., 12.05 kcal/mol), indicating a kinetically accessible pathway.
Table of Calculated Energy Parameters for a Related Reaction
| Parameter | Step | Value (kcal/mol) | Significance |
|---|---|---|---|
| ΔE‡ (Energy Barrier) | Proton Abstraction | 12.05 - 12.66 | Represents the kinetic barrier to form an intermediate. |
| ΔE‡ (Energy Barrier) | C-S Bond Cleavage | 0.14 - 0.98 | A very low barrier for the subsequent step. |
Data from a DFT study on the reaction of N-(tosylmethyl)ureas with NaCN.
The reaction coordinate represents the path of minimum energy connecting reactants, transition states, intermediates, and products on the potential energy surface. Computational methods are used to trace this path and characterize the structures at each critical point.
Intermediates: These are metastable species that exist in energy minima between transition states. Calculations can predict their structure and stability. In the reaction of N-(tosylmethyl)ureas, complexes of the deprotonated urea (B33335) with HCN were identified as key intermediates.
Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its structure is crucial for understanding how bonds are formed and broken. Computational tools can precisely locate the geometry of a transition state and confirm it by vibrational frequency analysis (a single imaginary frequency).
Intrinsic Reaction Coordinate (IRC) Analysis: Following the location of a transition state, IRC calculations are performed. This analysis maps the reaction pathway downhill from the transition state to connect it to the corresponding reactant and product (or intermediate) minima, thereby confirming that the located TS is the correct one for the process under investigation.
Molecular Modeling of Solid-State Interactions and Dynamics
Beyond single-molecule properties, molecular modeling can simulate the collective behavior of molecules in the solid state. These simulations are vital for understanding crystal packing, intermolecular forces, and material properties.
For an ionic compound like this compound, molecular modeling can investigate the electrostatic interactions between the cyanourea anions and sodium cations (Na+). This includes predicting the lattice energy of the crystal, which is a measure of the strength of the ionic bonding. pitt.edu
Molecular dynamics (MD) simulations, using either classical force fields or ab initio methods, can model the dynamic behavior of the ions within the crystal lattice. These simulations provide insights into:
Crystal Packing: How the anions and cations arrange themselves to maximize favorable electrostatic interactions and minimize repulsion. This is heavily influenced by hydrogen bonding involving the amide group of the cyanourea anion, as seen in the crystal structure of ammonium cyanoureate. znaturforsch.com
Ion Solvation: MD simulations can model the dissolution process, showing how water molecules orient around the sodium cations and the polar groups of the cyanourea anion.
Intermolecular Forces: Quantifying the strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that dictate the solid-state architecture.
Simulation of Crystal Packing and Lattice Dynamics
The arrangement of ions and molecules in a crystal lattice and their collective vibrations are fundamental to a material's properties. Computational simulations offer insights into these phenomena that can be difficult to obtain through experimental means alone.
Simulations of crystal packing for a compound like this compound would typically begin with a crystal structure prediction (CSP) study. nih.govrsc.orgrsc.org CSP methods aim to find the most stable arrangement of molecules in the crystal lattice by searching the vast conformational and packing space. nih.gov This is often achieved using evolutionary algorithms that generate and rank a multitude of hypothetical crystal structures based on their calculated lattice energies. uspex-team.orgresearchgate.net
Once a stable crystal structure is predicted or an experimental structure is known, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the crystal lattice. researchgate.netacs.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities evolve over time. acs.orgnih.gov This allows for the investigation of thermal motions, structural fluctuations, and the stability of the crystal packing at different temperatures.
For a more accurate quantum mechanical description, Density Functional Theory (DFT) is a widely used method. wikipedia.org DFT can be used to optimize crystal structures and calculate lattice energies with high accuracy. nih.govumn.edu Furthermore, Density Functional Perturbation Theory (DFPT) is a powerful technique for studying lattice dynamics. sissa.it By calculating the second derivatives of the energy with respect to atomic displacements, DFPT can determine the phonon dispersion curves and vibrational density of states, which are crucial for understanding thermal properties and phase stability. umn.edusissa.itaps.orgaps.org
The following tables illustrate the type of data that would be generated from such computational studies on this compound.
Table 1: Illustrative Results from a Crystal Structure Prediction Study for this compound
| Predicted Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Density (g/cm³) |
|---|---|---|---|
| Form I | P2₁/c | -750.2 | 1.85 |
| Form II | P-1 | -745.8 | 1.82 |
| Form III | C2/c | -742.1 | 1.79 |
Table 2: Exemplary Output from a Lattice Dynamics Calculation for this compound (Form I)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
|---|---|---|
| 1 | 55.3 | Lattice vibration (translation) |
| 2 | 89.7 | Lattice vibration (libration) |
| 3 | 150.4 | Na⁺ - anion vibration |
| 4 | 2210.1 | C≡N stretch |
Prediction of Polymorphic Forms and Phase Transitions
Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical consideration in materials science. Different polymorphs can have distinct physical properties, and transitions between them can be induced by changes in temperature or pressure. aps.orgmdpi.comannualreviews.org
Computational methods are invaluable for predicting the existence of polymorphs and understanding the thermodynamics of phase transitions. nih.govamericanpharmaceuticalreview.comresearchgate.net As mentioned, CSP is the primary tool for identifying potential polymorphic forms. rsc.org By calculating the lattice energies of a large number of hypothetical structures, a relative stability ranking of potential polymorphs can be established at 0 K. nih.gov
To predict phase transitions at non-zero temperatures, it is necessary to calculate the Gibbs free energy of the different polymorphs, which includes contributions from vibrational entropy. umn.edu These vibrational contributions can be calculated from the phonon density of states obtained from lattice dynamics calculations. sissa.it By comparing the Gibbs free energies of the predicted polymorphs as a function of temperature and pressure, a theoretical phase diagram can be constructed.
Molecular dynamics simulations can also be used to directly simulate phase transitions. acs.org By heating a simulation of a crystal, it is possible to observe melting or solid-solid phase transitions. acs.org These simulations can provide mechanistic insights into the transformation process. For instance, theoretical studies on other organic salts have explored how molecular substitutions can influence phase transitions. aps.org
The following tables provide examples of the kind of data that would be produced in theoretical studies on the polymorphism and phase transitions of this compound.
Table 3: Hypothetical Thermodynamic Data for Predicted Polymorphs of this compound at 298 K
| Polymorph | Enthalpy (kJ/mol) | Gibbs Free Energy (kJ/mol) | Relative Stability |
|---|---|---|---|
| Form I | -730.5 | -690.1 | Most Stable |
| Form II | -728.2 | -687.5 | Metastable |
| Form III | -725.9 | -683.2 | Metastable |
Table 4: Illustrative Predicted Phase Transition Data for this compound
| Transition | Predicted Transition Temperature (K) | Predicted Transition Pressure (GPa) at 298 K | Mechanism |
|---|---|---|---|
| Form II → Form I | 350 | - | Thermodynamically driven |
| Form I → Form IV | - | 2.5 | Pressure-induced rearrangement |
Applications of Cyanourea Sodium Salt in Advanced Chemical Synthesis and Materials Science
Reagent in Organic Synthesis
Cyanourea (B7820955) sodium salt serves as a valuable reagent in organic synthesis, primarily due to its unique combination of a cyanate (B1221674) and a urea-like functional group within a single, reactive molecule. Its application facilitates the introduction of key structural motifs into organic frameworks.
Introduction of Cyanate Functionalities
The cyanate group is a valuable functional group in organic chemistry. While sodium cyanate is a common reagent for introducing this functionality, cyanourea sodium salt offers an alternative route. Early synthetic methods for cyanourea salts involved the reaction of cyanic acid with urea (B33335) in the presence of a base like sodium hydroxide (B78521) to produce the monosodium salt. Another documented method is the conversion of the silver salt of 1-cyanourea to the sodium salt using sodium iodide. These foundational syntheses have paved the way for its use in more complex applications. As a reagent, it is valuable for introducing the cyanate group into target molecules.
Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and functional materials. nih.govresearchgate.netrsc.org These cyclic compounds exhibit a wide range of biological activities and are essential components in drug design and discovery. nih.govresearchgate.net The synthesis of these complex molecules often relies on versatile precursors that can provide the necessary nitrogen atoms and facilitate ring-forming reactions. α-Ureido nitriles, which can be synthesized using cyanide-containing reagents, serve as starting materials for the preparation of various nitrogen-containing heterocycles such as hydantoins and imidazolidin-2-ones. mdpi.com Under basic conditions, α-ureido nitriles can cyclize into 4-amino-1,5-dihydro-2H-imidazole-2-ones. researchgate.net
Role in the Synthesis of Ureido Nitriles and Related Structures
This compound and related cyanide-containing reagents play a significant role in the synthesis of α-ureido nitriles. These compounds are valuable derivatives of α-amino acids and exhibit various biological properties. mdpi.com One established method for synthesizing α-ureido nitriles involves the reaction of N-(tosylmethyl)ureas with sodium cyanide. mdpi.comresearchgate.net This reaction has been studied to optimize conditions for the smooth conversion to the desired α-ureido nitriles. mdpi.com
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| N-(tosylmethyl)urea | Sodium Cyanide | DMF | 0 | 1 | α-ureido nitrile | Not specified |
| N-(tosylmethyl)urea | Sodium Cyanide | DMF | Room Temp | 3 | α-ureido nitrile | Not specified, side product noted |
This table presents generalized conditions for the synthesis of α-ureido nitriles from N-(tosylmethyl)ureas and sodium cyanide, as described in the literature. mdpi.com
The mechanism of this cyanide-anion amidoalkylation with N-(tosylmethyl)ureas has been investigated using DFT calculations, suggesting the formation of N-acylimines as a key intermediate. mdpi.com
Building Block for Functional Materials
The unique molecular structure of this compound and its phosphorus analogues makes it a promising building block for the creation of advanced functional materials with tailored electronic and structural properties.
Precursor in the Synthesis of P,C,N Conjugated Molecules
Phosphorus, carbon, and nitrogen (P,C,N) conjugated molecules are of interest due to their potential applications in electronics and materials science. The development of synthetic routes to these molecules is an active area of research. While not directly involving this compound, the synthesis of a related phosphorus analogue, the cyano(triphenylsilyl)phosphanide anion, highlights the potential of PCN-containing building blocks. nih.govresearchgate.net This anion was prepared as a sodium salt from 2-phosphaethynolate. nih.govresearchgate.net The reactivity of this phosphanide demonstrates its utility as a precursor for compounds containing a 1-phospha-3-aza-allene unit. nih.gov
This cyano(silyl)phosphanide can be considered a synthon for the phosphacyanamide dianion, [PCN]2−, and serves as a building block for transferring a PCN moiety. nih.govresearchgate.net
Development of Novel Organophosphorus Compounds
The field of organophosphorus chemistry is continually expanding, with new compounds being developed for a range of applications, including as chemical warfare agents and their precursors, as well as in industrial and pharmaceutical contexts. mdpi.com The synthesis of novel organophosphorus compounds often involves the use of versatile phosphorus-containing building blocks. mdpi.com
Reactions of the cyano(triphenylsilyl)phosphanide anion with electrophilic organic allenes, such as isocyanates and carbodiimides, have led to the creation of new phospha-cyanurea and phospha-cyanguanidine derivatives. nih.gov These salts represent new functional groups in organophosphorus chemistry and may open pathways to P,C,N conjugated molecules and materials. nih.gov
| Reactant | Electrophile | Product |
| Cyano(triphenylsilyl)phosphanide | Isocyanate | Phospha-cyanurea derivative |
| Cyano(triphenylsilyl)phosphanide | Carbodiimide | Phospha-cyanguanidine derivative |
This table illustrates the reactivity of a phosphorus analogue of cyanourea in the synthesis of novel organophosphorus compounds. nih.gov
Applications in Nanomaterial Synthesis and Composites
Current scientific literature does not provide significant evidence or detailed research findings on the specific applications of this compound in the synthesis of nanomaterials or the fabrication of composites. While various sodium salts and urea derivatives are utilized in these fields—for instance, as precursors, stabilizing agents, or components of polymer composites—the role of this compound remains an underexplored area of materials science.
The synthesis of nanomaterials often involves precise control over reaction conditions, where precursors and ligands play a critical role in determining the size, shape, and surface properties of the nanoparticles. Similarly, in the development of composite materials, additives are selected based on their ability to enhance mechanical, thermal, or chemical properties. Future research may explore the potential of this compound's unique chemical structure, featuring both a cyano and a urea moiety, to act as a ligand for metallic nanoparticles or as a functional filler in polymer matrices. However, at present, there is a notable absence of published studies detailing such applications.
Role in Biochemical Pathway Investigations
This compound serves as a specialized tool in biochemical research, particularly in the investigation of enzymatic pathways that involve cyanate and related derivatives. Its structural similarity to endogenous molecules allows it to be used as a probe to elucidate complex biological processes.
Probing Enzymatic Mechanisms Involving Cyanate Derivatives
Cyanourea and its derivatives are valuable in the study of enzymes that metabolize or interact with cyanate. Although direct enzymatic degradation of cyanourea is not extensively documented, its chemical relationship with cyanate and urea positions it as a relevant compound for investigating certain enzymatic functions. For example, enzymes like cyanase, which catalyzes the decomposition of cyanate, could be studied using cyanourea analogues to understand substrate specificity and the catalytic mechanism.
Researchers can utilize cyanourea derivatives to explore the active sites of such enzymes, potentially identifying key amino acid residues involved in substrate binding and turnover. While further investigations are needed to fully understand the catalytic mechanisms of enzymes that interact with cyanourea derivatives, such studies hold the potential to unlock new possibilities in biocatalysis and the design of novel enzyme inhibitors .
Study of Metabolic Pathways Related to Cyanourea Analogues
The study of how organisms metabolize compounds structurally similar to cyanourea can provide insights into broader metabolic pathways. The metabolism of cyano-containing compounds is a significant area of research, as cyanide and its derivatives are found in various biological and industrial contexts. Microorganisms, in particular, have evolved diverse pathways to degrade these compounds nih.gov.
By introducing cyanourea analogues into biological systems, researchers can trace their metabolic fate and identify the enzymes and pathways involved in their transformation. This can shed light on detoxification mechanisms and the assimilation of nitrogen from cyano-containing molecules. The investigation of cyanoamino acid metabolism, for instance, reveals the complex chemical reactions and pathways involving amino acid derivatives that contain a cyanide group.
Research in Agricultural Chemistry
In the field of agricultural science, this compound has been a subject of investigation for its potential applications in crop protection. While specific details regarding its efficacy and use are beyond the scope of this article, its role as a research compound is noteworthy.
Investigation of Mode of Action against Pests and Pathogens
This compound has been explored for its potential to control certain agricultural pests and pathogens . A key area of research is the determination of its mode of action—the specific biochemical process within the pest or pathogen that is disrupted by the compound. Understanding the mode of action is crucial for developing effective and targeted crop protection strategies. The detailed mechanisms of how urea-based compounds, including cyanourea derivatives, exert their effects are a subject of ongoing research .
Table 1: Investigational Areas for the Mode of Action of this compound
| Area of Investigation | Research Focus |
| Enzyme Inhibition | Identifying specific enzymes in pests or pathogens that are inhibited by the compound. |
| Metabolic Disruption | Studying the interference of the compound with essential metabolic pathways. |
| Cellular Processes | Examining the effect of the compound on cellular structures and functions. |
Potential as a Chemical Tool in Agronomic Research
Beyond its direct application, this compound serves as a valuable chemical tool in agronomic research. Its unique chemical properties allow it to be used in studies aimed at understanding fundamental biological processes in plants and their interactions with pests and pathogens. For example, it can be used in structure-activity relationship studies to design new and more effective agricultural compounds. The exploration of urea-based compounds continues to be a significant area of research in the development of new crop protection and management solutions .
Future Directions and Emerging Research Frontiers
Exploration of Novel Reactivity and Catalytic Applications
The multifunctionality of cyanourea (B7820955) sodium salt presents a fertile ground for discovering novel chemical transformations and catalytic activities. While its role as a reagent for introducing the cyanate (B1221674) group is established, future research will likely focus on harnessing its cooperative functionalities. The presence of both hydrogen-bond donating and accepting sites on the urea (B33335) moiety, combined with the nucleophilic and electrophilic potential of the cyano group and the ionic character of the sodium salt, suggests a rich and underexplored reactive landscape.
Emerging research imperatives include the investigation of cyanourea sodium salt and its derivatives as bifunctional organocatalysts. mdpi.com Inspired by the success of related urea and thiourea (B124793) compounds in promoting asymmetric reactions through hydrogen bonding, studies could explore its efficacy in activating substrates for various chemical transformations. mdpi.com For instance, chiral derivatives could be designed to catalyze stereoselective Michael additions or aldol (B89426) reactions.
Furthermore, the compound's structure is conducive to serving as a ligand in coordination chemistry. The nitrogen and oxygen atoms could coordinate with metal centers, leading to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with potential catalytic applications. Research into manganese-catalyzed dehydrogenative synthesis of urea derivatives highlights a move towards more atom-economic and less toxic processes, a direction that could be explored for reactions involving this compound.
A summary of potential catalytic applications is presented in Table 1.
| Potential Catalytic Application | Proposed Role of this compound | Key Functional Groups Involved | Example Reaction Type |
| Bifunctional Organocatalysis | Acts as a hydrogen-bond donor/acceptor to activate both electrophile and nucleophile. | Urea moiety (N-H, C=O) | Asymmetric Michael Addition |
| Ligand in Homogeneous Catalysis | Coordinates with a transition metal center to form an active catalyst complex. | Cyano group (N), Urea (O) | Azide-Alkyne Cycloaddition rsc.org |
| Precursor for Heterogeneous Catalysts | Serves as a building block for porous materials like MOFs or covalent organic frameworks (COFs). | Entire molecule | Heterogeneous catalysis in flow chemistry |
| Phase-Transfer Catalysis | Facilitates the reaction between reactants in immiscible phases due to its salt nature. | Sodium ion (Na+), organic backbone | Nucleophilic substitution |
Advanced Spectroscopic and In Situ Characterization Techniques
A deeper understanding of the reaction mechanisms and dynamic behavior of this compound requires the application of advanced analytical methods. While standard techniques like Fourier-transform infrared spectroscopy (FTIR) and high-performance liquid chromatography (HPLC) are used for structural validation and purity assessment, future research will benefit significantly from in situ characterization.
In situ Raman spectroscopy, for example, could be implemented to monitor the synthesis of this compound in real-time. This would allow researchers to track the formation of intermediates and byproducts, leading to optimized reaction conditions that maximize yield and purity. Similarly, monitoring reactions where this compound acts as a reactant or catalyst with techniques like in situ NMR or UV-Vis spectroscopy can provide invaluable kinetic and mechanistic data.
Advanced solid-state characterization will also be crucial. While X-ray crystallography can determine the static solid-state structure, techniques like solid-state NMR (ssNMR) can provide insights into the local environment and dynamics within the crystal lattice. This is particularly important for understanding its role in solid-state reactions or as part of a larger supramolecular assembly.
Table 2 outlines how advanced spectroscopic techniques could be applied to future research on this compound.
| Technique | Information Gained | Research Application |
| In Situ Raman/FTIR Spectroscopy | Real-time monitoring of vibrational modes of functional groups. | Optimization of synthesis; mechanistic studies of catalytic cycles. |
| In Situ NMR Spectroscopy | Tracking changes in chemical environments of specific nuclei (¹H, ¹³C, ¹⁵N) over time. | Elucidating reaction pathways and identifying transient intermediates. |
| Cryogenic Electron Microscopy (Cryo-EM) | Visualization of nanoscale assemblies and structures in solution. nih.gov | Investigating self-assembly processes and aggregate formation. |
| Solid-State NMR (ssNMR) | Probing the local chemical environment and intermolecular interactions in the solid state. | Characterizing crystalline polymorphs and interactions within supramolecular structures. |
| Isothermal Titration Calorimetry (ITC) | Measuring thermodynamic parameters (enthalpy, entropy) of binding events. | Quantifying host-guest interactions in supramolecular systems. |
Development of Predictive Computational Models for Reactivity and Properties
Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding experimental design. researchgate.net For this compound, the development of robust computational models can accelerate the discovery of its novel applications. Quantum mechanics-based methods, particularly Density Functional Theory (DFT), can be employed to predict a wide range of properties. nih.gov
Future research can utilize DFT calculations to:
Resolve experimental discrepancies: In cases of conflicting data on thermodynamic properties like enthalpy of dissolution, computational modeling can help determine the most stable conformations and predict these values, providing a theoretical benchmark.
Elucidate reaction mechanisms: DFT can be used to map potential energy surfaces for reactions involving this compound, identifying transition states and calculating activation barriers. This approach has been used to understand the mechanism of cyanide-anion amidoalkylation with related N-(tosylmethyl)ureas. mdpi.com
Predict spectroscopic signatures: Calculating theoretical NMR, IR, and Raman spectra can aid in the interpretation of experimental data and the identification of unknown products or intermediates.
Beyond quantum mechanics, the integration of machine learning (ML) algorithms offers a path to developing predictive models for reactivity and stability without the high computational cost of DFT for every new derivative. nih.gov By training ML models on datasets of experimental results and quantum mechanical descriptors, it may become possible to rapidly screen virtual libraries of cyanourea derivatives for desired catalytic or material properties.
Table 3 details the potential applications of various computational models.
| Computational Method | Predicted Properties | Impact on Research |
| Density Functional Theory (DFT) | Thermodynamic stability, reaction energetics, transition state geometries, spectroscopic data (IR, NMR). mdpi.com | Provides mechanistic insights, resolves experimental conflicts, guides synthesis of new derivatives. |
| Molecular Dynamics (MD) Simulations | Solvation effects, conformational dynamics, self-assembly behavior in solution. nih.govresearchgate.net | Predicts how the molecule behaves in different solvents and its propensity to form larger structures. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature and strength of non-covalent interactions (e.g., hydrogen bonds). | Aids in the rational design of supramolecular assemblies and crystal engineering. |
| Machine Learning (ML) | Reactivity prediction, property screening for large sets of virtual compounds. nih.gov | Accelerates the discovery of new catalysts or materials based on the cyanourea scaffold. |
Integration into Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key frontier for this compound. nih.gov Molecular self-assembly—the spontaneous organization of molecules into ordered structures—is driven by interactions such as hydrogen bonding, ionic interactions, and π-π stacking. nih.gov this compound is an excellent candidate for such processes due to its array of functional groups capable of engaging in these interactions.
The urea group is a powerful and well-studied motif for forming robust, directional hydrogen bonds, often leading to the formation of tapes, sheets, or other polymeric structures. researchgate.net The nitrile group can also participate in hydrogen bonding or dipole-dipole interactions. The presence of the sodium cation and the anionic cyanourea moiety introduces the potential for strong electrostatic interactions and the formation of salt bridges, which can direct the assembly of complex, three-dimensional architectures.
Future research could explore:
Crystal engineering: Systematically studying how modifications to the molecular structure or changes in crystallization conditions affect the resulting solid-state packing and properties.
Gel formation: Investigating the ability of this compound derivatives to act as low-molecular-weight gelators, forming supramolecular gels in specific solvents.
Host-guest chemistry: Designing derivatives, perhaps by incorporating them into larger macrocyclic structures like calixarenes, that can encapsulate and store guest molecules, potentially with applications in sensing or controlled release. researchgate.net
The functional groups of this compound and their potential roles in self-assembly are summarized in Table 4.
| Functional Group / Component | Potential Non-Covalent Interaction | Potential Supramolecular Structure |
| Urea Moiety (-NH-CO-NH-) | Dimerization via N-H···O=C hydrogen bonds. researchgate.net | 1D tapes, 2D sheets, helical polymers. |
| Cyano Group (-C≡N) | Dipole-dipole interactions, weak hydrogen bonding. | Directional control in crystal packing. |
| Sodium Cation (Na+) | Ion-dipole interactions, coordination with polar groups. | Salt bridges, stabilization of anionic aggregates. |
| Anionic Backbone | Electrostatic interactions, hydrogen bonding. | Formation of ionic clusters or layers within a crystal lattice. |
Sustainable Synthesis and Green Chemistry Approaches for this compound
Aligning the production of this compound with the principles of green chemistry is a critical future direction. dergipark.org.tr Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org This involves considerations such as atom economy, energy efficiency, use of renewable feedstocks, and the avoidance of toxic solvents. acs.orgmlsu.ac.in
Traditional syntheses may rely on stoichiometric reagents or harsh conditions. Future research should focus on developing greener synthetic routes. nih.gov This could involve:
Catalytic methods: Replacing stoichiometric reagents with catalytic alternatives can significantly reduce waste. acs.org For example, developing catalytic routes from readily available feedstocks would improve atom economy.
Safer solvents: Exploring the synthesis in environmentally benign solvents like water, ethanol, or even solvent-free conditions (mechanochemistry) would be a significant improvement over volatile organic solvents. nih.govnih.gov
Energy efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or sonication could reduce reaction times and energy consumption compared to conventional heating. nih.govnih.gov
Renewable feedstocks: Investigating synthetic pathways that start from bio-based raw materials would enhance the sustainability profile of the compound. dergipark.org.tr
Table 5 provides a comparative overview of a hypothetical traditional synthesis versus a potential green chemistry approach.
| Principle of Green Chemistry | Hypothetical Traditional Route | Potential Green Chemistry Approach |
| Atom Economy acs.org | Low; may involve protecting groups or produce significant salt byproducts. | High; catalytic addition or condensation reactions designed to maximize incorporation of all reactants. |
| Solvent Use mlsu.ac.in | Use of chlorinated or other hazardous organic solvents. | Reaction in water, bio-based solvents (e.g., ethanol), or solvent-free grinding (mechanochemistry). nih.gov |
| Energy Efficiency mlsu.ac.in | Requires prolonged heating at high temperatures. | Microwave-assisted or ultrasound-mediated synthesis to reduce reaction time and energy input. nih.gov |
| Reagent Type acs.org | Use of stoichiometric amounts of a strong, hazardous base. | Use of a recyclable, solid-supported catalyst or an organocatalyst. |
| Waste Prevention mlsu.ac.in | Generates significant waste streams requiring treatment. | One-pot synthesis that avoids lengthy separation and purification of intermediates, minimizing waste. nih.gov |
Q & A
Q. What are the established methods for synthesizing cyanourea sodium salt, and how can purity be validated?
this compound is typically synthesized via the reaction of cyanourea with sodium hydroxide under controlled pH conditions. Structural validation involves X-ray crystallography to confirm bond distances (e.g., N–C = 1.1641 Å, O–C = 1.2550 Å in tetramethylammonium cyanourea derivatives) and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like the cyanamide moiety . Purity can be assessed using high-performance liquid chromatography (HPLC) with UV detection, calibrated against known standards.
Q. How can solubility and stability of this compound be systematically evaluated in aqueous solutions?
Solubility testing should follow protocols such as those outlined for inorganic salts in USP guidelines: dissolve incremental amounts in deionized water at 25°C under agitation, and measure saturation points gravimetrically . Stability studies require accelerated aging experiments (e.g., 40°C/75% relative humidity for 6 months) with periodic analysis via HPLC to detect degradation products. pH-dependent stability can be assessed using buffered solutions (pH 3–9) and monitored via UV-Vis spectroscopy .
Q. What analytical techniques are recommended for characterizing this compound in complex matrices?
- Qualitative analysis: Use ion-selective electrodes or titration (e.g., argentometry for cyanide detection) to confirm ionic composition .
- Quantitative analysis: Employ inductively coupled plasma mass spectrometry (ICP-MS) for sodium quantification and gas chromatography-mass spectrometry (GC-MS) for organic impurities .
| Technique | Purpose | Reference Standard |
|---|---|---|
| X-ray diffraction | Crystal structure validation | ICDD database |
| FTIR | Functional group identification | NIST chemistry webbook |
| HPLC-UV | Purity assessment | USP monographs |
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported thermodynamic properties of this compound?
Discrepancies in properties like enthalpy of dissolution or lattice energy may arise from differences in synthesis routes or impurities. A robust approach includes:
- Reproducing methods from conflicting studies under identical conditions (e.g., solvent grade, temperature).
- Cross-validating results using calorimetry (e.g., isothermal titration calorimetry) and computational modeling (DFT for lattice energy predictions).
- Reporting metadata (e.g., humidity, particle size) to isolate variables .
Q. What strategies are effective for optimizing this compound synthesis to minimize byproducts like sodium cyanate?
- Reaction optimization: Use design of experiments (DoE) to vary parameters (pH, temperature, stoichiometry) and quantify byproducts via LC-MS.
- In situ monitoring: Implement Raman spectroscopy to track intermediate formation and adjust conditions dynamically.
- Post-synthesis purification: Employ recrystallization in ethanol-water mixtures (70:30 v/v) to isolate the target compound .
Q. How can researchers address challenges in replicating studies on this compound’s reactivity under varying environmental conditions?
- Standardize protocols: Predefine environmental variables (e.g., light exposure, oxygen levels) using controlled chambers.
- Collaborative validation: Share batches of synthesized compound across labs to eliminate batch-specific variability.
- Data transparency: Publish raw datasets (e.g., kinetic profiles, spectral data) in repositories like Zenodo for independent verification .
Methodological Considerations
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
Use nonlinear regression models (e.g., Hill equation) to estimate EC50 values. Pair with ANOVA to compare effects across cell lines or organisms. For high-throughput data, apply machine learning algorithms (random forests) to identify confounding variables like pH or coexisting ions .
Q. How should conflicting data on this compound’s hygroscopicity be reconciled in formulation studies?
Conduct comparative studies using dynamic vapor sorption (DVS) analysis under standardized humidity cycles (0–90% RH). Cross-reference with thermogravimetric analysis (TGA) to distinguish between surface adsorption and bulk hydration. Report results with uncertainty intervals (±2σ) to quantify variability .
Tables for Key Parameters
| Parameter | Recommended Method | Typical Range |
|---|---|---|
| Purity | HPLC-UV (C18 column, 0.1% TFA mobile phase) | ≥98% |
| Solubility in water | Gravimetric saturation | 45–50 g/L at 25°C |
| Thermal stability | TGA (10°C/min, N2 atmosphere) | Decomposition >200°C |
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
